molecular formula C27H22N4O3S B2776260 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 202827-58-5

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2776260
CAS RN: 202827-58-5
M. Wt: 482.56
InChI Key: VKEXRMGXAHLWLJ-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including medicine and materials science .


Molecular Structure Analysis

The benzimidazole core of the molecule is planar, which is a common characteristic of benzimidazole derivatives . The planarity of the benzimidazole core can contribute to its ability to participate in π-π stacking interactions, which can be important in its biological activity .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole core could contribute to its stability and its ability to participate in π-π stacking interactions .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its antibacterial properties. In a study by Gurram and Azam, novel N’- (1,3-benzothiazol-2-yl)-arylamides were synthesized and evaluated for their activity against Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 exhibited promising activity against Staphylococcus aureus NCIM 5021, with MIC values ranging from 19.7 to 24.2 μM. Among these, compound C13, which contains a thiophene ring attached to the benzothiazole moiety via an amide linkage, showed maximum activity against S. aureus NCIM 5022 (MIC = 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Other Medicinal Applications

Benzothiazoles are also used in drugs for various purposes. For instance:

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could be a promising candidate for further study . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential applications in medicine or other fields.

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-18-14-16-19(17-15-18)35(33,34)31-23-11-5-3-9-21(23)27(32)30-22-10-4-2-8-20(22)26-28-24-12-6-7-13-25(24)29-26/h2-17,31H,1H3,(H,28,29)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEXRMGXAHLWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

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